

Commercial suppliers and availability of D-Ala-Lys-AMCA for research

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Compound of Interest

Compound Name: D-Ala-Lys-AMCA

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D-Ala-Lys-AMCA: A Technical Guide for Researchers

An In-depth Whitepaper on the Commercial Availability, and Research Applications of a Key Fluorescent Peptide Transporter Substrate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **D-Ala-Lys-AMCA**, a fluorescent dipeptide derivative widely used to study the activity of proton-coupled oligopeptide transporters (PEPTs). This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its use in cell-based assays.

Introduction to D-Ala-Lys-AMCA

D-Ala-Lys-AMCA is a fluorescently labeled dipeptide consisting of D-Alanine and L-Lysine, with the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. It serves as a specific substrate for PEPT1, a transporter protein predominantly expressed in the small intestine and, as recent studies have shown, also in certain cancer cells, including hepatocarcinoma.[1][2] Its fluorescence (excitation/emission \approx 390/480 nm) allows for the direct visualization and quantification of its uptake into cells, making it an invaluable tool for characterizing PEPT1 expression and function.[3][4]

Commercial Availability and Supplier Information

D-Ala-Lys-AMCA is readily available from several commercial suppliers, typically for research use only. It is often supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve solubility and stability. Researchers should always refer to the supplier's specific product datasheet and certificate of analysis for the most accurate and up-to-date information.

Supplier	Product Name	CAS Number	Purity	Available Forms
TargetMol	D-Ala-Lys-AMCA	375822-19-8	Information not readily available	TFA salt[5]
MedchemExpress	D-Ala-Lys-AMCA	375822-19-8	98.77%	Hydrochloride[3]
Biosynth	D-Ala-Lys-amca	375822-19-8	Information not readily available	Standard form
AbMole	D-Ala-Lys-AMCA	375822-19-8	>98%	Standard form
GlpBio	D-Ala-Lys-AMCA	375822-19-8	>98.00%	Hydrochloride[6] [7]
BOC Sciences	D-Ala-Lys-AMCA	375822-19-8	>98%	Standard form[8]

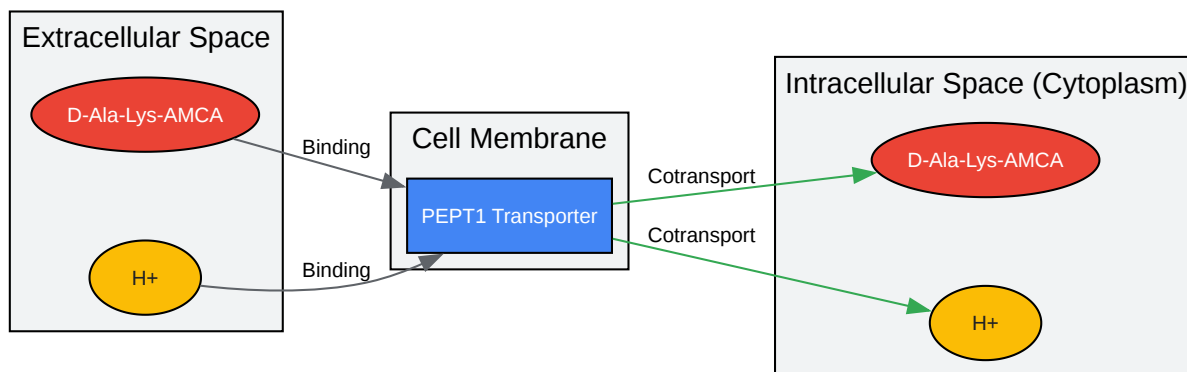
Physicochemical and Handling Properties

Proper handling and storage of **D-Ala-Lys-AMCA** are crucial for maintaining its integrity and ensuring reproducible experimental results.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ N ₄ O ₆	[8]
Molecular Weight	432.47 g/mol	[8]
Excitation Wavelength	~390 nm	[3]
Emission Wavelength	~480 nm	[3]
Solubility	Soluble in DMSO and water. For the hydrochloride salt, solubility in water is reported as 100 mg/mL and in DMSO as 14.71 mg/mL.[2][6]	[2][6]
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. [9]	[9]

Mechanism of Action: PEPT1-Mediated Transport

D-Ala-Lys-AMCA is transported into cells via the proton-coupled oligopeptide transporter 1 (PEPT1). This process is an active transport mechanism that relies on an inwardly directed proton gradient across the cell membrane. The influx of protons down their electrochemical gradient drives the uptake of the dipeptide into the cytoplasm.



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Caption: PEPT1-mediated cotransport of **D-Ala-Lys-AMCA** and protons.

Experimental Protocols

The following are generalized protocols for utilizing **D-Ala-Lys-AMCA** in cell-based uptake assays. These should be optimized for specific cell lines and experimental conditions.

Preparation of Stock and Working Solutions

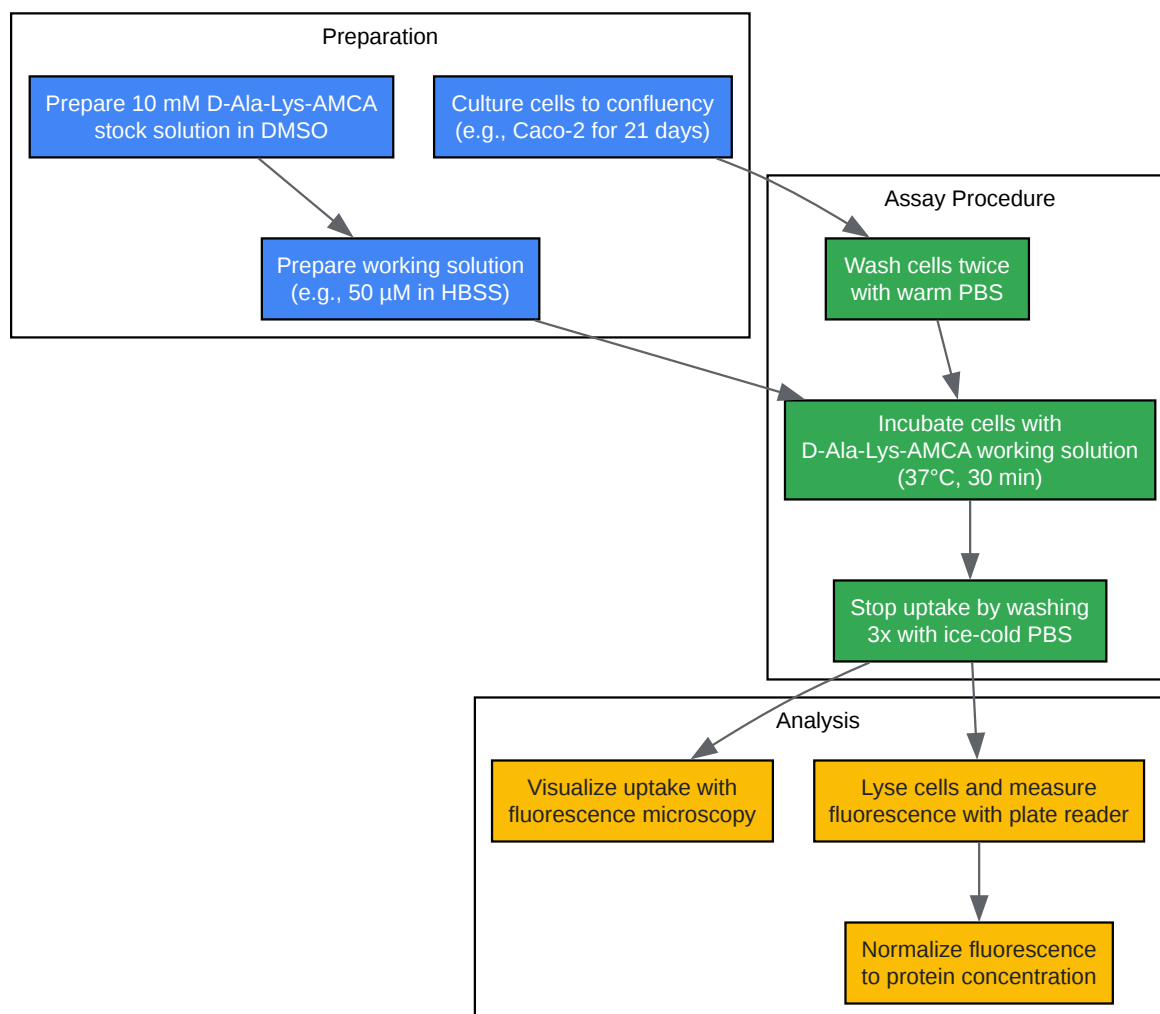
- **Stock Solution (10 mM):** Dissolve the appropriate amount of **D-Ala-Lys-AMCA** powder in high-quality, anhydrous DMSO to make a 10 mM stock solution. For example, for the hydrochloride salt (MW: 468.93 g/mol), dissolve 4.69 mg in 1 mL of DMSO. Aliquot and store at -20°C or -80°C.[3]
- **Working Solution:** On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 μM) in a pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[3][4] Protect the working solution from light.

Cellular Uptake Assay in Adherent Cells (e.g., Caco-2, HepG2)

This protocol is adapted from methodologies described for studying PEPT1 function in intestinal and liver cancer cell lines.[1][2]

- **Cell Seeding:** Seed cells in a suitable format (e.g., 24-well or 96-well plates, or on chamber slides) at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, this typically requires a 21-day culture period to allow for differentiation and polarization.[10]
- **Cell Washing:** On the day of the assay, gently wash the cell monolayer twice with pre-warmed PBS or HBSS to remove any residual culture medium.[3]
- **Incubation with **D-Ala-Lys-AMCA**:** Add the **D-Ala-Lys-AMCA** working solution to the cells and incubate at 37°C for a specified period (e.g., 10 minutes to 2 hours).[3][4] The optimal incubation time should be determined empirically.
- **Termination of Uptake:** To stop the uptake, aspirate the working solution and immediately wash the cells three times with ice-cold PBS.
- **Visualization and Quantification:**
 - **Fluorescence Microscopy:** Add fresh PBS or a suitable imaging buffer to the cells and visualize the intracellular fluorescence using a fluorescence microscope equipped with a filter set appropriate for AMCA (Ex/Em ≈ 390/480 nm).[3]
 - **Plate Reader Quantification:** For a quantitative assessment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer). Transfer the lysate to a black 96-well plate and measure the fluorescence intensity using a microplate reader. Normalize the fluorescence signal to the total protein concentration of the lysate.

Experimental Workflow Diagram



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Caption: Workflow for a cell-based **D-Ala-Lys-AMCA** uptake assay.

Conclusion

D-Ala-Lys-AMCA is a versatile and indispensable tool for researchers investigating the function of peptide transporters, particularly PEPT1. Its commercial availability from multiple suppliers and its well-characterized fluorescent properties facilitate its use in a variety of experimental settings. The protocols and data presented in this guide provide a solid

foundation for the successful application of **D-Ala-Lys-AMCA** in cell-based assays to explore nutrient uptake, drug delivery, and the role of peptide transporters in health and disease. Researchers are encouraged to consult the cited literature and supplier-specific documentation for further details and to optimize protocols for their specific research needs.

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